ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate
Description
Ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a sulfanylacetamido-ethyl acetate moiety. The ethyl ester group suggests possible prodrug characteristics, enhancing lipophilicity for improved membrane permeability, while the sulfanyl linkage may facilitate thiol-mediated interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQNIKYJXHJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be optimized for larger batches, and the reaction conditions can be adjusted to ensure consistent yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Triazolo-pyridazine Core Formation
The triazolo-pyridazine ring system is synthesized through cyclocondensation reactions. A study on similar compounds highlights that such reactions often involve:
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Precursors : Pyridine derivatives and azoles (e.g., ethyl acetate, polyazaheterocycles).
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Reaction Conditions : High temperatures (reflux) or microwave-assisted methods to facilitate bond formation .
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Reagents : Catalysts like triethylamine or solvents such as dimethyl sulfoxide (DMSO).
Data Table 1: Key Steps in Triazolo-pyridazine Core Synthesis
| Step | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|
| Cyclocondensation | Ethyl acetate, polyazaheterocycle | Reflux or microwave | Triazolo-pyridazine core |
| Purification | Column chromatography | Room temperature | Crystalline solid |
Analytical Confirmation
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Techniques :
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NMR : Confirms sulfur-carbon bond formation.
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MS : Verifies molecular weight (e.g., ~385 g/mol for similar compounds).
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Acetamido-acetate Coupling
The acetamido-acetate moiety is attached via amide bond formation:
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Reagents : Acetamide derivatives (e.g., ethyl acetate) and coupling agents (e.g., EDC/HOBt).
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Conditions : Room temperature or mild heating in solvents like DMSO .
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Mechanism : Amide coupling involves nucleophilic attack by the amine group on the carbonyl carbon .
Data Table 2: Acetamido-acetate Coupling
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Amide Bond Formation | Ethyl acetate, EDC/HOBt | DMSO | Room temperature |
Cyclocondensation
A computational study on similar cyclocondensations reveals a multi-step mechanism:
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N1-C6 Bond Formation : Initial bond formation between nitrogen and carbon atoms .
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Restoration of Nitrogen Lone Pair : Rearrangement to stabilize electron density .
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Final O-H Bond Formation : Completion of the ring structure .
Sulfanyl Group Reactivity
The sulfanyl group can undergo further reactions:
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Oxidation : Conversion to sulfinyl or sulfonyl groups under oxidizing conditions.
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Alkylation : Reaction with alkyl halides to form thioethers .
Characterization Methods
Scientific Research Applications
Medicinal Chemistry
The compound is part of the broader category of 1,2,4-triazoles, which have been recognized for their diverse pharmacological properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of bioactivities including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
- Anticancer Properties : Some triazole derivatives have been investigated for their potential in cancer therapy. Their mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of specific functional groups such as the pyridine and triazole rings significantly influences its interaction with biological targets.
Table 1: Structure-Activity Relationship Insights
| Functional Group | Effect on Activity | Reference |
|---|---|---|
| Pyridine | Enhances binding affinity to targets | |
| Triazole | Increases antimicrobial potency | |
| Sulfanyl Group | Modulates pharmacokinetics |
Case Study 1: Antibacterial Efficacy
Research conducted by Yang et al. synthesized a series of triazole derivatives similar to this compound and evaluated their antibacterial activity against Xanthomonas oryzae. The study revealed that certain modifications led to enhanced bactericidal activity compared to traditional antibiotics .
Case Study 2: Anticancer Potential
In another study focusing on anticancer applications, derivatives of triazoles were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications similar to those found in this compound provided promising results in reducing tumor growth in vitro .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and modulating various cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on formula; exact value may vary.
Key Observations:
Substituent Effects :
- The pyridin-3-yl group at position 3 introduces a hydrogen-bonding site absent in 4-methylphenyl-substituted analogs , possibly enhancing target affinity in polar environments.
- The sulfanyl-acetamido-ethyl acetate chain at position 6 contrasts with simpler acetamide (e.g., ) or ether linkages (e.g., ). The ethyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for sustained release.
Physicochemical Properties :
- The target compound’s molecular weight (375.42 g/mol) exceeds that of ’s analog (299.35 g/mol) due to the ethyl ester and extended side chain.
- Sulfanyl groups generally confer moderate solubility (e.g., 11.2 µg/mL at pH 7.4 for ), but the ethyl ester in the target compound may improve lipophilicity for better absorption.
Biological Activity
Ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridine ring, a triazole moiety, and a sulfanyl group. The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. The synthesis pathway can be summarized as follows:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Sulfanyl Group : Sulfanylation can be accomplished using thiol reagents.
- Final Acetylation : The ethyl acetate group is introduced to complete the structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to this compound. For instance:
- Antitubercular Activity : Compounds with similar structures have shown significant activity against Mycobacterium tuberculosis. For example, derivatives with IC50 values ranging from 1.35 to 2.18 μM were reported in related studies .
Anticancer Activity
Triazole-containing compounds are also noted for their anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation:
- Inhibition Studies : Compounds have been evaluated for their ability to inhibit various cancer cell lines with promising results indicating lower IC50 values compared to standard chemotherapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in various studies. For instance:
- COX Inhibition : Some compounds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
Case Studies and Research Findings
- Study on Antitubercular Agents : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited IC90 values indicating effective bactericidal activity .
- Anticancer Evaluation : Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including DNA damage and cell cycle arrest . this compound has been included in virtual screening studies aimed at identifying new anticancer agents.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
